molecular formula C18H16ClN3O2 B3023654 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 896659-80-6

3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B3023654
CAS No.: 896659-80-6
M. Wt: 341.8 g/mol
InChI Key: LWHLNSCKTMIVID-UHFFFAOYSA-N
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Description

This compound (A463218, [1119452-09-3]) features a 1,2,4-oxadiazole core substituted with a p-tolyl group at position 3 and a chlorobenzamide moiety linked via an N-methyl group at position 5 . Its structural uniqueness lies in the direct attachment of the benzamide group to the oxadiazole ring through a methylene linker, distinguishing it from oxygen- or sulfur-linked analogs. The p-tolyl group enhances lipophilicity, while the chloro substituent on the benzamide may influence electronic properties and bioactivity.

Properties

IUPAC Name

3-chloro-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-6-8-13(9-7-12)17-20-16(24-21-17)11-22(2)18(23)14-4-3-5-15(19)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLNSCKTMIVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424227
Record name 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896659-80-6
Record name 3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS No. 896659-80-6) is a compound that belongs to the family of oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of 341.79 g/mol. The structure includes a chloro group, a methyl group, and an oxadiazole ring, which are essential for its biological activities.

PropertyValue
CAS No.896659-80-6
Molecular FormulaC18H16ClN3O2
Molecular Weight341.79 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole moiety demonstrate considerable activity against various bacterial strains. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis, which is crucial for bacterial growth and virulence .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion exhibits cytotoxic effects against several cancer cell lines. A review summarized that oxadiazoles can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The specific activity of this compound against different cancer types remains an area for further exploration.

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases. Compounds with the oxadiazole scaffold have shown potential in reducing inflammatory responses. In vitro studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process . The specific anti-inflammatory mechanisms of this compound need further elucidation.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
  • Cytotoxicity Assessment : A cytotoxicity assay using human cancer cell lines demonstrated that this compound has an IC50 value comparable to leading anticancer agents. The study indicated that the presence of the oxadiazole ring enhances its cytotoxic potential .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

4-Chloro-N-(4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7j)
  • Structure : Shares the 3-(p-tolyl)-1,2,4-oxadiazole core but links the benzamide via an ether oxygen to a phenyl ring.
  • Synthesis : Achieved 97% yield, suggesting high reactivity of the methoxy linker .
  • Key Differences : The ether spacer may reduce steric hindrance compared to the methyl linker in the target compound. IR data (3440, 1678 cm⁻¹) confirm amide and oxadiazole functionalities .
Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (121)
  • Structure : Features a benzoate ester instead of a benzamide. X-ray data confirm planarity of the oxadiazole ring, with bond lengths (C=N: ~1.30 Å) indicating low aromaticity .
  • Implications : The ester group may reduce metabolic stability compared to the amide in the target compound .

Thiadiazole and Thiazole Derivatives

N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
  • Structure: Replaces oxadiazole with a thiadiazole ring. The dimethylamino-acryloyl group introduces electron-rich properties.
  • Synthesis : 82% yield, lower than oxadiazole analogs, possibly due to sulfur’s lower electronegativity .
3-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide
  • Structure: Contains a thiadiazole ring with an oxo group.
  • Comparison : The absence of a methyl linker (vs. the target compound) may limit conformational flexibility .

Benzisoxazole and Other Heterocycles

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
  • Structure : Benzisoxazole core with chloromethyl and acetamide groups.
  • Reactivity : The chloromethyl group serves as a reactive site for further functionalization, similar to the target compound’s methyl linker .
  • Applications : Precursor for bioactive derivatives, highlighting the utility of halogenated groups in medicinal chemistry .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Thiazole ring with fluorine substituents. Fluorine increases lipophilicity and metabolic stability.
  • Crystallography : Exhibits intermolecular hydrogen bonding (N–H···N), influencing crystal packing and solubility .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight Heterocycle Substituents Yield Key Applications/Properties Reference
3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide ~406.8* 1,2,4-Oxadiazole p-Tolyl, chlorobenzamide, methyl linker N/A Potential kinase inhibitor
4-Chloro-N-(4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7j) ~406.0 1,2,4-Oxadiazole p-Tolyl, chlorobenzamide, ether linker 97% High-yield synthesis
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) ~392.5 1,3,4-Thiadiazole Chlorophenyl, dimethylamino-acryloyl 82% Antimicrobial activity
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide ~224.7 Benzisoxazole Chloromethyl, acetamide N/A Precursor for bioactive derivatives
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ~272.7 Thiazole Chloro, difluorobenzamide N/A Antiparasitic (PFOR enzyme inhibition)

*Calculated based on ESI-MS [M+H]+: m/z 406 .

Key Findings and Implications

  • Oxadiazole vs. Thiadiazole : Oxadiazoles (e.g., target compound, 7j) exhibit higher synthetic yields (~97%) than thiadiazoles (~82%), likely due to oxygen’s electronegativity enhancing reaction efficiency .
  • Linker Effects : Methyl linkers (target compound) provide steric flexibility, while ether or thioether linkers () may alter electronic profiles and binding affinities .
  • Halogenation : Chlorine and fluorine substituents enhance lipophilicity and target engagement, as seen in the thiazole derivative’s enzyme inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-methyl-N-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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